N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological activities, combined with an oxalamide functional group that enhances its chemical stability and reactivity. The compound is classified under organic compounds with potential pharmacological properties, particularly in oncology.
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide typically involves several key steps:
For large-scale production, continuous flow reactors may be utilized to enhance efficiency and consistency in the synthesis process. Automation in subsequent steps can also help maintain quality control during industrial synthesis.
The molecular formula of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide is , with a molecular weight of approximately 334.4 g/mol. The structure can be represented as follows:
O=C(NCCC(O)c1ccc2c(c1)OCO2)C(=O)NC1CCCC1
This notation indicates the presence of both carbonyl groups and hydroxyl functionalities along with the aromatic dioxole ring structure.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further biological evaluation.
The primary biological target of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide appears to be cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines.
The compound induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells. It modulates critical biochemical pathways related to cell cycle progression by interfering with microtubule dynamics—either suppressing tubulin polymerization or stabilizing existing microtubule structures.
The inhibition of cancer cell proliferation has been quantified through IC50 values ranging from 328 to 644 nM against various cancer cell lines, indicating significant potency.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its functional groups. Its solubility profile would need to be determined experimentally for practical applications.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide has potential applications in scientific research focused on cancer therapeutics due to its ability to inhibit cancer cell growth effectively. Its unique structural features suggest it could also serve as a lead compound for developing new anti-cancer agents or other pharmacologically active substances. Further studies are warranted to explore its full therapeutic potential and mechanisms of action in various biological contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: